N-(5-Chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide N-(5-Chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide
Brand Name: Vulcanchem
CAS No.: 878723-22-9
VCID: VC0500341
InChI: InChI=1S/C18H27ClN4O4S/c1-27-17-6-5-15(19)13-16(17)20-18(24)14-21-9-11-23(12-10-21)28(25,26)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCC3
Molecular Formula: C18H27ClN4O4S
Molecular Weight: 431g/mol

N-(5-Chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide

CAS No.: 878723-22-9

Main Products

VCID: VC0500341

Molecular Formula: C18H27ClN4O4S

Molecular Weight: 431g/mol

N-(5-Chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide - 878723-22-9

CAS No. 878723-22-9
Product Name N-(5-Chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide
Molecular Formula C18H27ClN4O4S
Molecular Weight 431g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C18H27ClN4O4S/c1-27-17-6-5-15(19)13-16(17)20-18(24)14-21-9-11-23(12-10-21)28(25,26)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)
Standard InChIKey OHFFJADYAGDKDI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCC3
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCC3
PubChem Compound 6493461
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator